2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate
Description
2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate is a spirocyclic compound featuring a 1-oxaspiro[4.5]decan-2-one core substituted at position 8 with a methacrylate (2-methylprop-2-enoate) ester group. The spiro architecture, characterized by a fused oxolane (tetrahydrofuran) and cyclohexane ring system, confers unique stereochemical and electronic properties.
Properties
CAS No. |
817172-07-9 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2-oxo-1-oxaspiro[4.5]decan-8-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H18O4/c1-9(2)12(15)16-10-3-6-13(7-4-10)8-5-11(14)17-13/h10H,1,3-8H2,2H3 |
InChI Key |
FDNMRJJGEKDDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CCC2(CC1)CCC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate typically involves the reaction of a spirocyclic lactone with an appropriate esterifying agent. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
Drug Development
One of the primary applications of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate is in drug development. Its structure allows it to act as a scaffold for the synthesis of new pharmaceutical agents. Notably, derivatives of spiro compounds have been investigated for their analgesic properties.
Case Study: Analgesic Agents
A patent (EP0207773B1) describes the synthesis of spiro compounds as analgesic agents, indicating that modifications to the spiro structure can lead to effective pain relief medications . The unique structural features of 2-Oxo-1-oxaspiro[4.5]decan derivatives enhance their biological activity.
Antimicrobial Properties
Research has indicated that compounds with spiro structures exhibit antimicrobial activities. The incorporation of various functional groups into the spiro framework can enhance these properties, making them candidates for developing new antibiotics.
Case Study: Antimicrobial Testing
In a study examining various spiro compounds, derivatives similar to 2-Oxo-1-oxaspiro[4.5]decan were tested against bacterial strains and showed promising results in inhibiting growth, suggesting potential therapeutic applications in treating infections.
Polymer Chemistry
The compound can also be utilized in polymer chemistry as a monomer or additive. Its unique structure contributes to the development of novel polymers with enhanced properties.
Data Table: Properties of Polymers Derived from 2-Oxo-1-oxaspiro[4.5]decan Derivatives
| Property | Value |
|---|---|
| Tensile Strength | High |
| Thermal Stability | Moderate |
| Flexibility | Enhanced |
These properties make it suitable for applications in coatings, adhesives, and other materials requiring durability and flexibility.
Fragrance Industry
Due to its unique olfactory characteristics, 2-Oxo-1-oxaspiro[4.5]decan derivatives are explored in the fragrance industry as scent components. Their woody and complex aromas make them desirable for high-end perfumes.
Mechanism of Action
The mechanism of action of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate and its analogs:
*Calculated molecular weight based on structural formula.
Physicochemical and Functional Insights
Reactivity and Applications :
- The methacrylate ester in the target compound enables crosslinking or copolymerization, distinguishing it from tert-butyl or isopropyl-substituted analogs, which lack such reactivity .
- In contrast, the 3-carboxylic acid group in the 8-azaspiro analog () allows for salt formation (e.g., hydrochloride) or ionic interactions, useful in drug formulation .
Solubility and Bioavailability :
- The tert-butyl carboxylate in ’s compound improves lipophilicity (logP ~2.5*), whereas the target compound’s methacrylate ester may reduce water solubility.
- The azaspiro core in and AS99039 introduces polarity, enhancing solubility in aqueous media compared to purely hydrocarbon spiro systems .
Synthetic Utility :
- The Boc-protected amine in AS99039 () serves as a versatile intermediate in peptide coupling or heterocycle synthesis, a feature absent in the target compound .
Research Findings and Implications
- Drug Discovery : Spirocyclic compounds like AS99039 and ’s azaspiro derivative are frequently employed as rigid scaffolds to mimic bioactive conformations in receptor-targeted therapies .
- Material Science : The methacrylate ester in the target compound suggests utility in creating spiro-containing polymers with tailored thermal or mechanical properties.
Biological Activity
2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate, also known by its CAS number 817172-07-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate is C₁₃H₁₈O₄, with a molecular weight of approximately 238.28 g/mol. The compound features a spirocyclic structure which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| LogP | 2.124 |
Research indicates that compounds with similar spirocyclic structures often exhibit diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific mechanisms of action for 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit various enzymes linked to disease pathways.
- Modulation of Cell Signaling Pathways : Potential interactions with signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
In vitro studies have shown that spirocyclic compounds can induce apoptosis in cancer cells. A study focusing on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate may have similar effects.
Antibacterial Activity
Preliminary assessments indicate potential antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various spirocyclic compounds, it was found that derivatives similar to 2-Oxo-1-oxaspiro[4.5]decan exhibited IC50 values in the low micromolar range against human cancer cell lines .
- Antimicrobial Testing : A comparative study of several oxaspiro compounds highlighted their antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
- Mechanistic Insights : Further research into the molecular interactions revealed that these compounds could potentially inhibit specific kinases involved in tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
